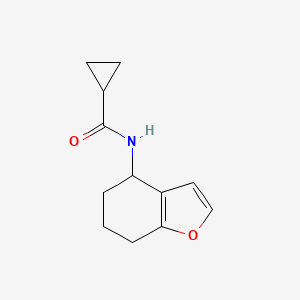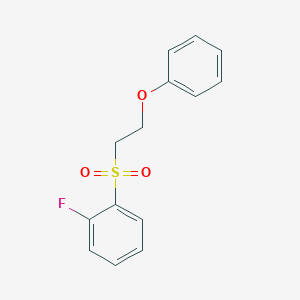
N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide, also known as MLN-4760, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective and potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a key role in the regulation of glucose metabolism and insulin secretion.
作用機序
DPP-IV is an enzyme that cleaves the N-terminal dipeptide from peptides with proline or alanine at the second position. By inhibiting DPP-IV activity, N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and inhibit glucagon release. This results in improved glucose homeostasis and glycemic control.
Biochemical and Physiological Effects:
Studies have shown that N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide improves glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation and improve immune function in models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide is its selectivity for DPP-IV, which allows for specific inhibition of this enzyme without affecting other related enzymes. However, it is important to note that the effects of DPP-IV inhibition may vary depending on the experimental model and the specific conditions used. Additionally, the use of N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide may not be suitable for all experimental designs, and researchers should carefully consider the potential limitations and confounding factors.
将来の方向性
There are several potential future directions for research on N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide. One area of interest is the investigation of its effects on other physiological processes beyond glucose metabolism and immune function, such as cardiovascular function and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide and to identify potential targets for therapeutic intervention. Finally, the development of more selective and potent DPP-IV inhibitors may provide new opportunities for the treatment of diabetes and other related diseases.
合成法
The synthesis of N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with 3-(morpholin-4-yl)propanoic acid in the presence of a coupling agent such as N-ethyl-N′-(3-diethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting compound is then purified by column chromatography to obtain the final product.
科学的研究の応用
N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide has been widely used in scientific research as a tool to investigate the role of DPP-IV in various physiological and pathological processes. It has been shown to be effective in inhibiting DPP-IV activity in vitro and in vivo, and has been used to study the effects of DPP-IV inhibition on glucose metabolism, insulin secretion, and immune function.
特性
IUPAC Name |
N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-12(15-7-9-18-10-8-15)5-6-14-13(17)11-3-1-2-4-11/h11H,1-10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRYUHWAFALCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-yl-3-oxopropyl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

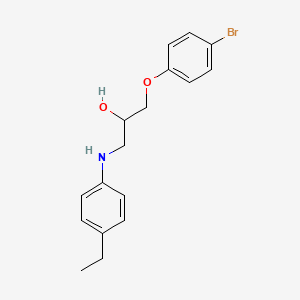
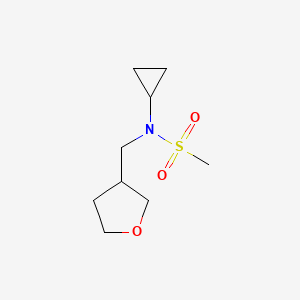
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
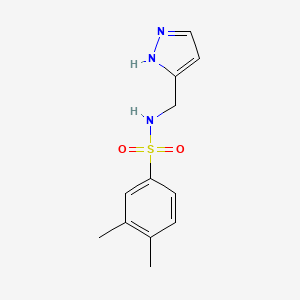

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
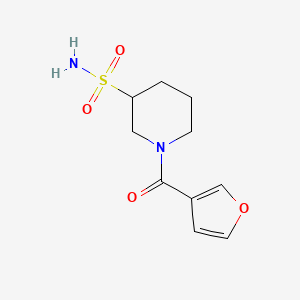
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
